tert-Butyl (6-methoxypyridin-2-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate typically involves the reaction of 6-methoxypyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-methoxypyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl (6-methoxypyridin-2-yl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl (6-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved typically include binding to active sites or modulating the activity of the target protein .
Comparison with Similar Compounds
- tert-Butyl (4-aminopyridin-2-yl)carbamate
- tert-Butyl (6-formylpyridin-2-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
Comparison: tert-Butyl (6-methoxypyridin-2-yl)carbamate is unique due to the presence of the methoxy group at the 6-position of the pyridine ring, which can influence its reactivity and binding properties . This structural feature distinguishes it from other similar compounds and can affect its chemical behavior and applications .
Biological Activity
tert-Butyl (6-methoxypyridin-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group linked to a carbamate moiety and a pyridine derivative, specifically 6-methoxypyridine. The molecular formula for this compound is , with a molecular weight of approximately 252.31 g/mol. Understanding its biological activity is crucial for exploring its therapeutic applications.
The compound is characterized by:
- Density : Approximately 1.1 g/cm³
- Boiling Point : Around 368.1 °C
These properties suggest stability under various conditions, making it suitable for further biological evaluations.
The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects. Preliminary studies indicate that compounds with similar structures may interact with multiple biological pathways, although specific interaction data for this compound are still emerging.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes. Interaction studies have focused on its binding affinity with various biological targets, suggesting potential applications in drug development.
Anticancer Activity
A study highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, similar compounds have demonstrated cytotoxic effects in cancer cell lines such as SH-SY5Y, with mechanisms involving apoptosis and modulation of oxidative stress pathways .
Case Studies and Research Findings
Research findings have shown that compounds similar to this compound can induce significant biological responses:
- Cytotoxicity in Cancer Cell Lines :
- Neuroprotective Effects :
-
Binding Affinity Studies :
- Interaction studies have shown that this compound binds to specific receptors or enzymes, which may lead to modulation of their activity and subsequent biological effects.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
tert-Butyl (6-methylpyridin-2-yl)carbamate | C12H17N2O3 | Lacks methoxy group; different biological activity |
tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate | C13H19BrN2O3 | Contains bromine; potential for different reactivity |
tert-Butyl (4-(6-methoxypyridin-3-yl)butanoate | C14H19N3O3 | Longer carbon chain; distinct pharmacological profile |
This table illustrates how variations in substituents can significantly affect the properties and potential applications of related compounds.
Properties
IUPAC Name |
tert-butyl N-(6-methoxypyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYLIANVYQWWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640063 | |
Record name | tert-Butyl (6-methoxypyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855784-40-6 | |
Record name | 1,1-Dimethylethyl N-(6-methoxy-2-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855784-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (6-methoxypyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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